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This in-depth technical guide provides a comprehensive overview of the core viral vector
technology behind AZD1222 (ChAdOx1 nCoV-19), the COVID-19 vaccine co-invented by the
University of Oxford and its spin-out company, Vaccitech.[1] This document is intended for
researchers, scientists, and drug development professionals, offering detailed insights into the
vaccine's vector design, mechanism of action, manufacturing, and immunogenicity, supported
by quantitative data and experimental protocols.

Core Technology: The ChAdOx1 Vector

AZD1222 is a replication-deficient chimpanzee adenoviral vector, ChAdOx1, which serves as a
vehicle to deliver the genetic material of the SARS-CoV-2 spike (S) glycoprotein to human
cells.[1][2] The use of a chimpanzee adenovirus is a strategic choice to circumvent pre-existing
immunity to common human adenovirus serotypes, which could otherwise neutralize the vector
and reduce vaccine efficacy.[3]

The ChAdOXx1 vector is genetically engineered to be incapable of replication in human cells,
ensuring its safety profile.[4] Key genes required for viral replication have been deleted. The
vector contains the full-length genetic sequence of the SARS-CoV-2 spike protein. This genetic
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material is driven by a human cytomegalovirus major immediate early promoter to ensure
robust expression of the spike protein in human cells following vaccination.

Mechanism of Action: Eliciting a Dual Immune
Response

Upon intramuscular administration, the ChAdOx1 vector transduces host cells, primarily at the
injection site and in draining lymph nodes. The genetic code for the SARS-CoV-2 spike protein
is then transcribed and translated by the host cell machinery, leading to the production of the
spike protein. This protein is then presented on the surface of the host cells, mimicking a
natural viral infection and triggering a robust immune response.

AZD1222 is designed to induce both humoral and cellular immunity:

o Humoral Immunity: The expressed spike protein stimulates B cells to produce neutralizing
antibodies. These antibodies can bind to the spike protein of the actual SARS-CoV-2 virus,
preventing it from entering and infecting human cells. Studies have shown that a single dose
of AZD1222 induces spike and receptor-binding domain (RBD) antibodies, with a substantial
increase in neutralizing antibody titres after a second dose. The antibody response is
predominantly composed of IgG1 and IgG3 subclasses, which is indicative of a Thl-biased
immune response.

e Cellular Immunity: The vaccine also activates T cells, a critical component of the adaptive
immune system. Antigen-presenting cells (APCs) process the spike protein and present its
fragments to T helper (CD4+) cells and cytotoxic T (CD8+) cells. CD4+ T cells play a crucial
role in orchestrating the overall immune response, including the activation of B cells. CD8+ T
cells are capable of recognizing and eliminating host cells that are infected with the virus,
thus helping to clear the infection. Clinical trials have demonstrated the induction of a Th1-
biased response characterized by the secretion of interferon-gamma and tumor necrosis
factor-alpha by CD4+ T cells.
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Figure 1: Simplified signaling pathway of the immune response to AZD1222.

Manufacturing Process

The manufacturing of AZD1222 follows a robust and scalable platform process for viral vector
production. The process can be broadly divided into upstream and downstream operations.

o Upstream Processing: This stage involves the large-scale culture of a specific human cell
line (HEK293 cells) in bioreactors. These cells are then infected with the ChAdOXx1 vector.
The vector enters the cells and uses the cellular machinery to produce large quantities of
new viral vectors containing the spike protein gene.

o Downstream Processing: Once a sufficient quantity of the viral vector has been produced,
the cells are harvested and lysed to release the vectors. A series of purification steps,
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including chromatography and filtration, are then employed to separate the viral vectors from

cell debris and other impurities.

« Fill-Finish: The purified and concentrated viral vector solution is then formulated with
excipients to ensure its stability and is filled into vials for distribution. The vaccine can be
stored, transported, and handled at normal refrigerated conditions (2-8 degrees Celsius/36-

46 degrees Fahrenheit) for at least six months.
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Figure 2: High-level workflow of the AZD1222 manufacturing process.

Quantitative Data from Clinical Trials

The clinical development program for AZD1222 involved several large-scale trials across the
globe, including COV001 (Phase I/l in the UK), COV002 (Phase 1l/1ll in the UK), COV003
(Phase Ill in Brazil), and a Phase Il trial in the US, Chile, and Peru.

Table 1: Vaccine Efficacy Data
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No. of Participants  Vaccine Efficacy

Trial/lAnalysis Dosing Regimen .
(Vaccinel/Control) (95% Cl)

Pooled Analysis (UK &

) Two Standard Doses 4,440 / 4,455 62.1% (41.0 - 75.7)

Brazil)
Low Dose / Standard

1,367 /1,374 90.0% (67.4 - 97.0)
Dose
Overall 5,807 / 5,829 70.4% (54.8 - 80.6)

76% (68 - 82) against

US Phase Il Trial Two Standard Doses 21,635/10,816 symptomatic COVID-

19

100% against severe
or critical disease and

hospitalization

85% (58 - 95) in
adults 65 years and

older

Table 2: Immunogenicity Data - Humoral Response
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Study

Timepoint

Assay

Geometric Mean
Titer (GMT) /
Response

Phase I/l (Japan)

Day 57 (after 2 doses)

Neutralizing Antibody

Seroresponse rates:
67.5% (18-55 yrs),
60.3% (56-69 yrs),
50.0% (=70 yrs)

Day 57 (after 2 doses)

Anti-Spike & Anti-RBD

IgG

Seroresponse in all
participants who

received two doses

Phase Il (US, Chile,
Peru)

Day 57 (28 days post
2nd dose)

Neutralizing Antibody

(Ancestral)

GMT = 250.6 (95% ClI:
234.9-267.4)

Day 57 (28 days post
2nd dose)

Anti-Spike IgG

GMT = 26,056.2 (95%

Cl: 24,676.7—
27,510.9) AU/mL

Study Timepoint Assay Response
T-cell response
induced in all

Peak at Day 14 (after o

Phase /1l (UK) ELISpot participants,

1 dose)

maintained for two

months.

Phase 2/3 (COV002)

Day 56 (post 2nd
dose)

Intracellular Cytokine

Staining

Significant increase in
total spike-specific
Thl and CD8+ T-cell
responses in all age

groups.

Day 56 (post 2nd
dose)

Intracellular Cytokine

Staining

Polyfunctional Thl
and CD8+ T-cells
observed across all

adult age groups.
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summaries of key experimental protocols used in the evaluation of AZD1222.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-
Spike IgG

Objective: To quantify the concentration of IgG antibodies specific to the SARS-CoV-2 spike
protein in serum samples.

Methodology:

» Coating: 96-well microplates are coated with recombinant SARS-CoV-2 spike protein and
incubated overnight.

e Washing: Plates are washed to remove unbound antigen.
» Blocking: A blocking buffer is added to prevent non-specific binding of antibodies.

o Sample Incubation: Diluted serum samples from vaccinated individuals are added to the
wells and incubated.

e Washing: Plates are washed to remove unbound antibodies.

e Secondary Antibody Incubation: An enzyme-conjugated anti-human IgG secondary antibody
is added, which binds to the captured spike-specific IgG.

e Washing: Plates are washed to remove the unbound secondary antibody.

» Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on
the secondary antibody, resulting in a color change.

» Detection: The optical density of each well is measured using a microplate reader. The
concentration of anti-spike IgG in the samples is determined by comparing their optical
densities to a standard curve generated with known concentrations of a monoclonal anti-
spike antibody.
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Microneutralization Assay (MNA)

Objective: To determine the titer of neutralizing antibodies in serum that can prevent viral

infection of cells in vitro.

Methodology:
Serum Dilution: Serum samples are serially diluted in a 96-well plate.

Virus Incubation: A fixed amount of live SARS-CoV-2 is added to each well containing the
diluted serum and incubated to allow antibodies to bind to the virus.

Cell Infection: A suspension of susceptible cells (e.g., Vero E6) is added to each well.

Incubation: The plates are incubated for several days to allow for viral infection and the
development of cytopathic effects (CPE).

CPE Assessment: The wells are visually inspected for the presence of CPE. The neutralizing
antibody titer is defined as the highest serum dilution that inhibits CPE in 50% of the wells
(MNAS0).

Ex-vivo Enzyme-Linked Immunospot (ELISpot) Assay for
T-Cell Response

Objective: To quantify the frequency of antigen-specific T cells that secrete cytokines (e.g., IFN-

y) upon stimulation.

Methodology:

» Plate Coating: 96-well ELISpot plates are coated with an anti-cytokine capture antibody (e.qg.,
anti-IFN-y).

Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from vaccinated
individuals are added to the wells.

Antigen Stimulation: The cells are stimulated with pools of overlapping peptides spanning the
SARS-CoV-2 spike protein. A negative control (no peptide) and a positive control (mitogen)
are also included.
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 Incubation: The plates are incubated to allow activated T cells to secrete cytokines, which
are captured by the antibodies on the plate surface.

e Washing: The cells are washed away.

» Detection Antibody Incubation: A biotinylated anti-cytokine detection antibody is added,
which binds to the captured cytokine.

e Enzyme Conjugate Incubation: An enzyme-conjugated streptavidin is added, which binds to
the biotinylated detection antibody.

o Substrate Addition: A substrate is added that is converted by the enzyme into an insoluble
colored spot.

e Spot Counting: The plates are washed and dried, and the number of spots in each well is
counted using an automated ELISpot reader. Each spot represents a single cytokine-
secreting T cell.

Intracellular Cytokine Staining (ICS) with Flow
Cytometry

Objective: To identify and quantify the phenotype and function of antigen-specific T cells at a
single-cell level.

Methodology:

o Cell Stimulation: PBMCs are stimulated with spike protein peptide pools in the presence of a
protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate inside
the cell.

o Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface
markers (e.g., CD3, CD4, CDS8) to identify different T cell populations.

» Fixation and Permeabilization: Cells are fixed to preserve their structure and then
permeabilized to allow antibodies to enter the cell.
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¢ Intracellular Staining: Cells are stained with fluorescently labeled antibodies against
intracellular cytokines (e.g., IFN-y, TNF-q, IL-2).

+ Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, which uses
lasers to excite the fluorochromes and detectors to measure the emitted light. This allows for
the simultaneous measurement of multiple parameters on individual cells, enabling the
identification of cytokine-producing CD4+ and CD8+ T cells.
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Figure 3: General experimental workflow for immunogenicity assessment of AZD1222.
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Conclusion

The AZD1222 vaccine, based on the ChAdOx1 viral vector platform, represents a significant
achievement in vaccine development. Its ability to be manufactured at a large scale and its
favorable storage requirements have made it a crucial tool in the global response to the
COVID-19 pandemic. The core technology effectively utilizes a replication-deficient
chimpanzee adenovirus to elicit a robust and dual immune response, targeting both humoral
and cellular arms of the immune system. Extensive clinical trials have provided a wealth of
guantitative data supporting its safety and efficacy in preventing COVID-19. The detailed
experimental protocols outlined in this guide provide a framework for the continued study and
evaluation of this and other viral vector-based vaccines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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